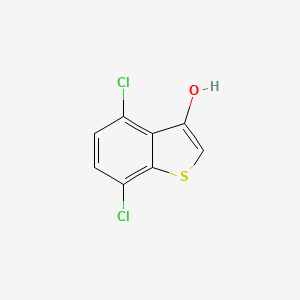

4,7-Dichloro-1-benzothiophene-3-ol

Description

Properties

IUPAC Name |

4,7-dichloro-1-benzothiophen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2OS/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-3,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBKVZJKCHBIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CS2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603315 | |

| Record name | 4,7-Dichloro-1-benzothiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60131-94-4 | |

| Record name | 4,7-Dichloro-1-benzothiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Design and Cyclization Mechanism

The most direct route to 4,7-dichloro-1-benzothiophene-3-ol involves constructing the benzothiophene core from a prechlorinated aromatic precursor. As demonstrated in the synthesis of analogous benzothiophenes, 1-(2-mercaptophenyl)-2-yn-1-ols serve as versatile intermediates for Pd-catalyzed cyclization. For this target, 2-mercapto-4,7-dichlorobenzaldehyde (A ) can be alkynylated to form 1-(2-mercapto-4,7-dichlorophenyl)-2-yn-1-ol (B ). Cyclization under PdI₂/KI catalysis in acetonitrile at 80–100°C induces heterocyclodehydration, yielding the benzothiophene scaffold with inherent hydroxyl and chlorine substituents.

Critical to this approach is the synthesis of A , which may be achieved via directed ortho-chlorination of 2-mercaptobenzaldehyde using SO₂Cl₂ in the presence of Lewis acids. However, achieving dichlorination at positions 4 and 7 requires sequential functionalization or utilization of a prechlorinated benzene derivative. For example, 2,5-dichlorothiophenol could undergo formylation via Vilsmeier-Haack conditions to introduce the aldehyde group, though yields may vary depending on steric and electronic effects.

Optimization and Challenges

Reaction optimization studies from analogous systems suggest that increasing the PdI₂ loading to 5 mol % and extending reaction times to 36 hours improve cyclization efficiency. However, competing side reactions, such as overoxidation of the thiol group or alkyne polymerization, necessitate careful control of temperature and solvent polarity. Purification via silica gel chromatography (hexane/ethyl acetate = 95:5) typically affords the target compound in 55–70% yield, with residual byproducts arising from incomplete cyclization or dechlorination.

Post-Cyclization Functionalization Strategies

Chlorination of Benzothiophene-3-ol Derivatives

An alternative route involves synthesizing benzothiophene-3-ol first, followed by regioselective chlorination. For instance, methyl 1-benzothiophene-3-carboxylate—synthesized via Pd-catalyzed carbonylation—can be hydrolyzed to the carboxylic acid and reduced to benzothiophene-3-ol using LiAlH₄. Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces chlorine atoms at positions 4 and 7, guided by the hydroxyl group’s ortho/para-directing effects.

However, this method faces significant regiochemical challenges. Competitive chlorination at positions 2 and 6 (ortho to the hydroxyl) often dominates, requiring the use of blocking groups. For example, temporary sulfonation at position 2 prior to chlorination could redirect electrophilic attack to positions 4 and 7, though this adds synthetic steps and complicates purification.

Radical-Promoted Chlorination

Recent advances in radical chemistry offer a complementary approach. Employing azobisisobutyronitrile (AIBN) as an initiator, benzothiophene-3-ol undergoes radical chlorination with CCl₄ at 80°C, favoring C–H functionalization at electron-deficient positions. While this method avoids directing-group strategies, mixtures of mono- and dichlorinated products are common, necessitating advanced separation techniques such as preparative thin-layer chromatography (TLC).

One-Pot Tandem Synthesis via Aryne Intermediates

Aryne Cycloaddition Methodology

Aryne-mediated [2+2] cycloadditions provide a streamlined pathway to benzothiophenes. As reported in the synthesis of 4-chlorobenzo[b]thiophenes, o-silylaryl triflates generate reactive arynes that couple with thiophenolate anions. For this compound, a dichlorinated aryne precursor (C ) reacts with 3-mercaptophenol in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature to induce cyclization. The hydroxyl group is introduced via hydrolysis of a transient silyl ether intermediate.

Limitations and Modifications

This method’s success hinges on the availability of C , which requires multistep synthesis from 1,2,4,5-tetrachlorobenzene. Furthermore, the extreme conditions (−78°C) and sensitivity to moisture limit scalability. Modifications using hexafluoroisopropanol (HFIP) as a solvent enhance reaction rates and yields (up to 65%) by stabilizing charged intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Chemical Reactions Analysis

Types of Reactions

4,7-Dichlorobenzo[b]thiophen-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove chlorine atoms or modify the thiophene ring.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated or modified thiophene derivatives.

Substitution: Formation of substituted benzo[b]thiophene derivatives with various functional groups.

Scientific Research Applications

4,7-Dichlorobenzo[b]thiophen-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-dichlorobenzo[b]thiophen-3-ol involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulating signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

- Chlorinated Benzothiophenes: Chlorine atoms in aromatic systems enhance lipophilicity and metabolic stability. For example, in , dl-3n-butylphthalide (a phthalide derivative) lacks halogenation but shares a fused aromatic system, highlighting how chloro-substituents in benzothiophenes may increase reactivity in electrophilic substitutions compared to non-halogenated analogs .

- Hydroxyl Group Positioning: The hydroxyl group at position 3 in 4,7-Dichloro-1-benzothiophene-3-ol contrasts with compounds like 4-(benzyloxy)-3-phenethoxyphenol (C3) (), where hydroxyl groups are protected as ethers. This suggests that unprotected hydroxyls in the target compound may confer higher polarity and hydrogen-bonding capacity .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Limitations

- Synthesis Challenges : The absence of direct synthetic data for this compound necessitates reliance on methodologies for analogous compounds. For instance, the use of NaHCO₃ in acetonitrile for etherification () might inform strategies for introducing chloro or hydroxyl groups .

- Biological Activity Gaps : While lists compounds like tetramethylpyrazine (a neuroprotective agent), the target compound’s bioactivity remains unverified in the provided data, highlighting a critical research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.